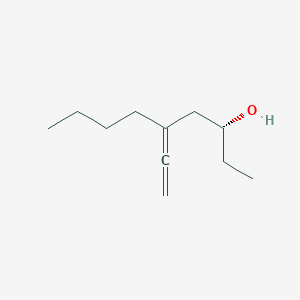
(3R)-5-Ethenylidenenonan-3-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-5-Ethenylidenenonan-3-OL is an organic compound characterized by its unique structure, which includes an ethenylidene group attached to a nonane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-5-Ethenylidenenonan-3-OL typically involves the use of stereoselective methods to ensure the correct configuration of the compound. One common approach is the stereoselective reduction of a suitable precursor, such as a ketone or aldehyde, followed by the introduction of the ethenylidene group through a Wittig reaction or similar method. The reaction conditions often involve the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities with consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-5-Ethenylidenenonan-3-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethenylidene group to an ethyl group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but may include the use of halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alkanes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3R)-5-Ethenylidenenonan-3-OL is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound may be used as a probe to study enzyme activity or as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry
In the industrial sector, the compound may be used in the production of specialty chemicals, including fragrances and flavors, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of (3R)-5-Ethenylidenenonan-3-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular processes. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
(3R)-3-Hydroxydodecanoic Acid: Another compound with a similar stereochemistry but different functional groups.
(2S,3R)-3-Alkyl/Alkenylglutamates: Compounds with similar stereochemical configurations used in biological research.
Uniqueness
(3R)-5-Ethenylidenenonan-3-OL is unique due to its ethenylidene group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
821783-00-0 |
|---|---|
Fórmula molecular |
C11H20O |
Peso molecular |
168.28 g/mol |
InChI |
InChI=1S/C11H20O/c1-4-7-8-10(5-2)9-11(12)6-3/h11-12H,2,4,6-9H2,1,3H3/t11-/m1/s1 |
Clave InChI |
VJJPACKXICIGMA-LLVKDONJSA-N |
SMILES isomérico |
CCCCC(=C=C)C[C@@H](CC)O |
SMILES canónico |
CCCCC(=C=C)CC(CC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


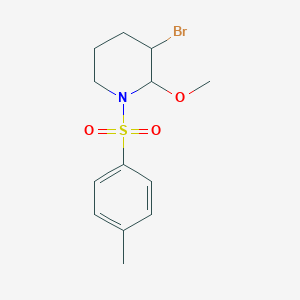
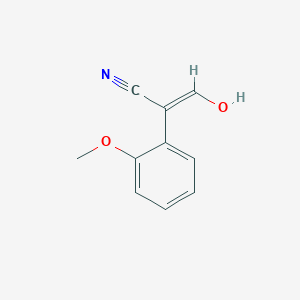
![8-Hydroxy-1-propyl-1-azaspiro[5.5]undeca-7,10-dien-9-one](/img/structure/B14228101.png)


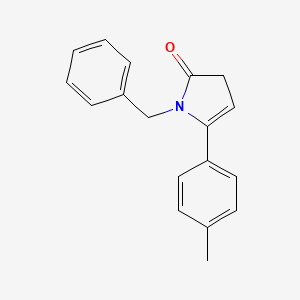
![2',3-Diethyl[1,1'-bi(cyclopentylidene)]-2-yl prop-2-enoate](/img/structure/B14228118.png)
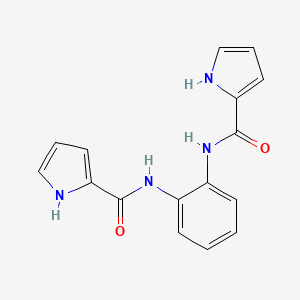
![Piperidine, 1-[(2,2-dimethylcyclopropyl)acetyl]-](/img/structure/B14228132.png)

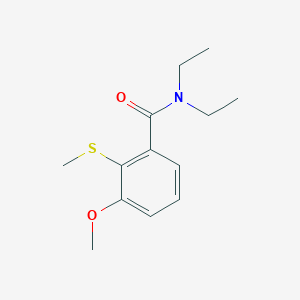
![([1,1'-Biphenyl]-4-yl)-N-(3-chlorophenyl)methanimine N-oxide](/img/structure/B14228157.png)
![2,5-Bis{4-[2-(4-fluorophenyl)ethenyl]phenyl}-1,3,4-oxadiazole](/img/structure/B14228163.png)
![3-Methyl-5-[4-(trifluoromethyl)phenyl]penta-3,4-dien-1-ol](/img/structure/B14228169.png)
